N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
CAS No.:
Cat. No.: VC14958549
Molecular Formula: C18H25N5O
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N5O |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(4-phenylbutan-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C18H25N5O/c1-15(10-11-16-8-4-2-5-9-16)20-17(24)18(12-6-3-7-13-18)23-14-19-21-22-23/h2,4-5,8-9,14-15H,3,6-7,10-13H2,1H3,(H,20,24) |
| Standard InChI Key | XIKDTDPFWXQDKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=CC=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Introduction
Structural Overview
The compound can be broken down into its key components:
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Molecular Formula: C_{18}H_{24}N_{6}O
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IUPAC Name: N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
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CAS Number: 68164-04-5
Synthesis Pathways
The synthesis of N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves several steps:
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Formation of the Tetraazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives.
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Amidation Reaction: The introduction of the cyclohexanecarboxylic acid derivative with the tetraazole derivative.
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Final Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential pharmaceutical applications.
Biological Activity and Applications
Research indicates that compounds similar to N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide exhibit various biological activities:
Enzyme Inhibition
Compounds with structural similarities have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
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